molecular formula C12H19NO B15273031 2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol

2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol

Cat. No.: B15273031
M. Wt: 193.28 g/mol
InChI Key: OWYJMIAEWAIKRF-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol is a substituted phenol derivative characterized by a branched aminoalkyl group at the 2-position and methyl groups at the 4- and 6-positions. The amino group introduces basicity and hydrogen-bonding capacity, while the methyl groups enhance steric hindrance and hydrophobicity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-4,6-dimethylphenol

InChI

InChI=1S/C12H19NO/c1-7(2)11(13)10-6-8(3)5-9(4)12(10)14/h5-7,11,14H,13H2,1-4H3

InChI Key

OWYJMIAEWAIKRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C(C)C)N)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol typically involves the reaction of isobutene, chlorine, and methyl cyanide in specific weight ratios to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce 2-amino-2-methyl-1-propanol .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves fewer steps, lower costs, and higher product purity, making it suitable for industrial applications .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation to form quinone derivatives. This reaction is pH-dependent and typically requires strong oxidizing agents:

Oxidizing AgentConditionsProductReference
KMnO4Acidic (H2SO4), 60°C2-(1-Amino-2-methylpropyl)-4,6-dimethyl-1,4-benzoquinone
O2 (Catalytic)CuSO4, 100°C2-(1-Amino-2-methylpropyl)-4,6-dimethyl-1,2-benzoquinone

The amino group remains stable under mild oxidation but may undergo dehydrogenation to form imines under harsher conditions (e.g., CrO3).

Alkylation and Acylation

The amino group participates in nucleophilic substitution and acylation:

Reaction TypeReagentProductYieldReference
AlkylationCH3I, K2CO3N-Methyl derivative78%
AcylationAcCl, Et3NN-Acetyl derivative85%

Steric hindrance from the branched propyl chain reduces reactivity compared to linear analogs.

Acid-Base Behavior

The compound exhibits amphoteric properties:

  • Phenolic -OH : pKa ≈ 10.2 (comparable to 2,6-dimethylphenol ).

  • Aliphatic -NH2 : pKa ≈ 8.9 (weaker base than aniline due to steric effects) .

Protonation of the amino group enhances solubility in acidic media, while deprotonation of the phenolic group dominates in alkaline conditions .

Biocatalytic Transformations

The compound serves as a substrate for microbial monooxygenases:

Enzyme SystemOrganismReactionApparent Km (mM)kcat/Km (s⁻¹mM⁻¹)Reference
MpdABMycobacterium neoaurumPara-hydroxylation to 2-(1-amino-2-methylpropyl)-4,6-dimethylhydroquinone0.12 ± 0.014.02

This enzymatic reaction is critical in biodegradation pathways and has potential applications in synthesizing hydroquinone derivatives for pharmaceuticals .

Comparative Reactivity Analysis

Reactivity trends relative to structural analogs:

CompoundKey Structural FeatureRelative Reactivity (Oxidation)Relative Reactivity (Acylation)
2-(1-Amino-2-methylpropyl)-4,6-dimethylphenolBranched alkyl chain1.0 (Reference)1.0 (Reference)
4-(1-Amino-2-methylpropyl)-2,6-dimethylphenolLinear alkyl chain1.2× faster1.5× faster
2-Amino-4,6-dimethylphenolNo alkyl chain0.8× slower2.0× faster

Branched chains reduce electrophilic substitution rates but enhance steric protection of the amino group.

Industrial and Environmental Relevance

  • Wastewater Treatment : Microbial degradation via para-hydroxylation minimizes environmental persistence .

  • Pharmaceutical Intermediates : Alkylated derivatives show promise as β-blocker precursors .

This compound’s reactivity is governed by the interplay of electronic effects (e.g., phenolic -OH activation) and steric hindrance from its branched substituents. Ongoing research focuses on optimizing its catalytic transformations for green chemistry applications .

Scientific Research Applications

2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound can act as a buffer, stabilizing pH levels in biological systems. It also interacts with enzymes, influencing their activity and stability .

Comparison with Similar Compounds

2-(1-Amino-2-methylpropyl)-4,6-dichlorophenol

  • Molecular Formula: C₁₀H₁₃Cl₂NO
  • Molecular Weight : 234.12 g/mol
  • Key Features: Substitution of methyl groups with chlorine atoms at the 4- and 6-positions increases electronegativity and molecular weight compared to the target compound.

2-(tert-Butyl)-4,6-dimethylphenol

  • Molecular Formula : C₁₂H₁₈O
  • Regulatory Status: No exposure limits listed by ACGIH, NIOSH, or OSHA. Not regulated by DOT or Canada TDG .
  • Key Features: The tert-butyl group at the 2-position provides significant steric bulk and hydrophobicity, reducing solubility in polar solvents.

2-[Mesityl(pentafluorophenylimino)methyl]-4,6-dimethylphenol (L2.18)

  • Molecular Formula: C₂₄H₂₀F₅NO₂
  • Synthesis: Derived from 2,4-dimethylphenol and 2,4,6-trimethyl-N-pentafluorophenylbenzamide. Features a pentafluorophenylimino group, introducing strong electron-withdrawing effects and fluorine-based reactivity.

4-Amino-2-phenylphenol

  • Molecular Formula: C₁₂H₁₁NO

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Regulatory Status
2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol C₁₂H₁₉NO 193.29 (estimated) 2° amine, methyl groups Not specified
2-(1-Amino-2-methylpropyl)-4,6-dichlorophenol C₁₀H₁₃Cl₂NO 234.12 Chlorine, methyl groups No hazards listed
2-(tert-Butyl)-4,6-dimethylphenol C₁₂H₁₈O 178.27 tert-Butyl, methyl groups Unregulated
4-Amino-2-phenylphenol C₁₂H₁₁NO 185.22 Phenyl, amino groups Toxicology unclear

Research Findings and Implications

  • Synthetic Flexibility: Compounds like L2.18 demonstrate that substituents such as pentafluorophenylimino groups can be introduced via reactions with 2,4-dimethylphenol derivatives, suggesting pathways for modifying the target compound .
  • Toxicity Gaps: Both the target compound and 4-amino-2-phenylphenol lack comprehensive toxicological profiles, highlighting a critical research need .

Biological Activity

2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol, also known as 2,6-Dimethylphenol (DMP) derivative, is a compound that has garnered attention for its biological activities and potential applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a dimethylphenol core with an amino group attached to a branched alkyl chain. This configuration influences its biological properties, particularly its interactions with enzymes and receptors.

Biological Activity

1. Antioxidant Properties

Research indicates that phenolic compounds, including derivatives like this compound, exhibit significant antioxidant activities. These compounds can scavenge free radicals and protect cells from oxidative stress. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Assay TypeIC50 Value (µM)
DPPH15.3
ABTS12.8

2. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes related to inflammation and cancer progression. For instance, it has shown inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process and associated with various cancers.

3. Biodegradation Potential

A study on the biodegradation of 2,6-Dimethylphenol by Mycobacterium neoaurum B5-4 revealed that this strain can effectively metabolize the compound. The genetic and biochemical pathways involved in this degradation process have been elucidated, indicating potential applications in bioremediation efforts.

Case Studies

Case Study 1: Antioxidant Activity

In a controlled study, the antioxidant activity of this compound was evaluated alongside other phenolic compounds. The results demonstrated that this compound exhibited comparable or superior antioxidant properties compared to well-known antioxidants like ascorbic acid.

Case Study 2: Enzyme Interaction

Another study investigated the interaction of this compound with COX-2 in vitro. The findings indicated that the compound binds effectively to the active site of COX-2, leading to a significant reduction in prostaglandin synthesis, which is crucial for inflammation.

Research Findings

Recent research has focused on various aspects of the biological activity of this compound:

  • Metabolic Pathways : The metabolism of this compound involves specific enzymes that facilitate its conversion into less toxic forms.
  • Toxicological Studies : Toxicological assessments indicate that while the compound exhibits beneficial biological activities, it may also pose risks at higher concentrations due to potential cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol, and how can purity be optimized?

  • Methodological Answer : Synthesis often involves multi-step reactions, including alkylation or coupling of 4,6-dimethylphenol derivatives with amino-bearing precursors. For example, reductive amination or nucleophilic substitution could introduce the 1-amino-2-methylpropyl group. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical. Purity assessment should employ GC-MS (as in ) or HPLC with UV detection (≥95% purity threshold). Contaminants like unreacted phenol derivatives should be monitored using NMR (¹H/¹³C) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :

  • ¹H NMR : Expect aromatic proton signals at δ 6.5–7.0 ppm (meta-substituted aromatic ring), methyl groups at δ 1.2–2.5 ppm, and amino protons (if free) at δ 1.5–3.0 ppm. Dimethyl substituents on the phenol ring will split aromatic signals .
  • IR : O-H stretch (~3200 cm⁻¹), N-H stretch (3300–3500 cm⁻¹ for primary amines), and aromatic C=C (1450–1600 cm⁻¹) .
  • MS : Molecular ion peak at m/z 207 (C₁₂H₁₉NO), with fragmentation patterns indicating loss of methyl or tert-butyl groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (GHS Category 2/2A). Work in a fume hood to avoid inhalation (respiratory irritant, GHS Category 3). Store in airtight containers away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what challenges arise?

  • Methodological Answer : Single-crystal X-ray diffraction (using SHELXL for refinement, ) can confirm the positions of the amino and methyl groups. Challenges include low crystal quality due to molecular flexibility (rotatable tert-butyl and amino groups). High-resolution data (≤0.8 Å) and twinning corrections may be required. Compare experimental bond lengths/angles with DFT-optimized structures to validate geometry .

Q. What computational approaches (e.g., QSAR, DFT) predict the compound’s reactivity or biological activity?

  • Methodological Answer :

  • QSAR : Use descriptors like logP (lipophilicity), HOMO/LUMO energies, and Hammett constants (σ) to model antioxidant or enzyme-inhibitory activity. highlights phenol derivatives’ QSAR correlations for toxicity or binding affinity.
  • DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electronic effects of the amino and methyl groups on phenolic O-H bond dissociation energy (key for antioxidant properties) .

Q. How do conflicting reports on physical properties (e.g., melting point, solubility) impact experimental design?

  • Methodological Answer : Discrepancies in melting points (e.g., 22°C in vs. 23°C in other studies) may arise from polymorphic forms or impurities. Validate via differential scanning calorimetry (DSC) and purity checks. For solubility, use Hansen solubility parameters (HSPiP software) to select solvents. For example, high solubility in ethanol (logP ~2.5) is typical for alkylated phenols .

Application-Oriented Questions

Q. What role does the amino group play in modifying this compound’s coordination chemistry with transition metals?

  • Methodological Answer : The amino group acts as a Lewis base, enabling chelation with metals like Cu(II) or Ni(II). Synthesize complexes by refluxing the ligand with metal salts (e.g., CuCl₂·2H₂O in methanol). Characterize via UV-Vis (d-d transitions) and EPR spectroscopy. demonstrates similar ligands forming bioactive metal complexes .

Q. How can this compound serve as an antioxidant in polymer stabilization studies?

  • Methodological Answer : Evaluate radical-scavenging activity via DPPH assay (IC₅₀ quantification). Compare with commercial antioxidants (e.g., BHT). Incorporate into polymers (e.g., polyethylene) at 0.1–1 wt% and assess oxidative stability via TGA (onset temperature shift) or FTIR (carbonyl index) .

Contradiction Analysis

Q. Why do toxicity profiles vary across structurally similar phenol derivatives?

  • Methodological Answer : Substituent effects (e.g., tert-butyl vs. amino groups) alter bioavailability and metabolic pathways. For example, tert-butyl groups enhance lipophilicity (increasing membrane penetration), while amino groups may facilitate hydrogen bonding with biological targets. Use zebrafish embryo assays (FET) or in vitro cytotoxicity (MTT on HepG2 cells) to compare analogs .

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